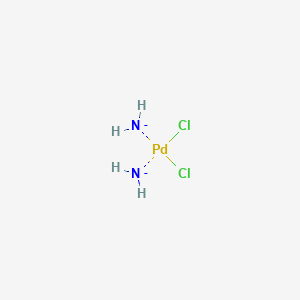

Palladium ammine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palladium ammine chloride is a complex compound where a central palladium ion is surrounded by several ammine (NH3) ligands . It’s used in various applications, including the plating of electronic parts and decoration . It appears as a yellow clear liquid .

Synthesis Analysis

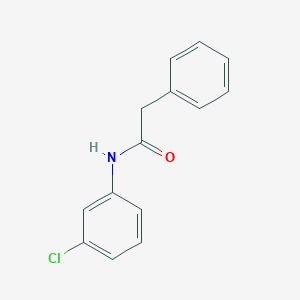

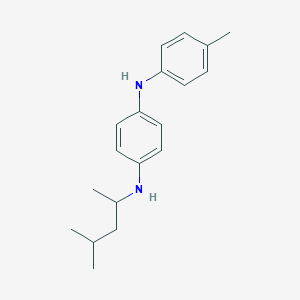

The synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides has been described . The key to this transformation is the use of a palladium/Xantphos catalyst system in the presence of cesium chloride (CsCl) as an additive .

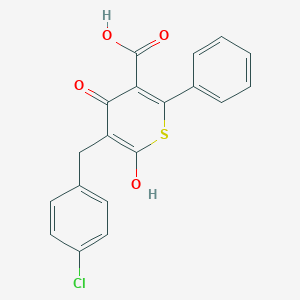

Molecular Structure Analysis

Palladium ammine chloride is a coordination complex where a central palladium ion is surrounded by several ammine (NH3) ligands . The electronic structures of such complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .

Chemical Reactions Analysis

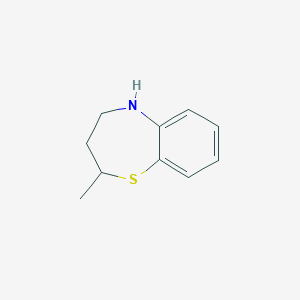

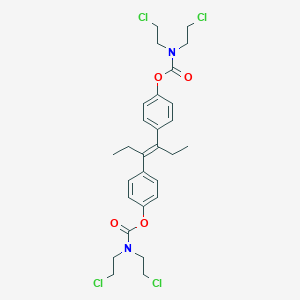

Palladium ammine chloride is involved in various chemical reactions. For instance, it plays a role in the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides with primary and secondary aliphatic and aromatic amines . It’s also involved in the formation of complexes in the processing of cellulose .

Physical And Chemical Properties Analysis

Palladium ammine chloride is a yellow clear liquid . It’s used in various applications, including the plating of electronic parts and decoration . In terms of chemical properties, palladium can exist in several oxidation states: 0, +2, +3, +4 . The divalent state is the most common .

Applications De Recherche Scientifique

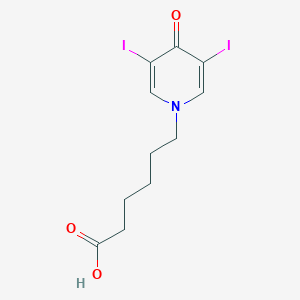

Nanowire Self-Assembly : Palladium chloride mixed with ammonia solution produces Tetra-amminepalladous chloride (Pd(NH3)4Cl2·H2O) nanowires, which can form hexagon-oriented arrays on mica surfaces. These have potential applications in sensor fabrication and nanodevice wiring (Wang et al., 2007).

Bioaccumulation Studies : Desulfovibrio desulfuricans has shown the capacity to bioaccumulate palladium from palladium ammine complexes. This process includes biosorption and bioreduction, indicating potential for biological recovery of palladium (Yong et al., 2002).

Anion Exchange for Palladium Recovery : Weakly and strongly basic anion exchangers have been studied for sorption of palladium(II) ions from various chloride solutions, including palladium ammine chloride. This is significant for recovering precious metals from industrial waste (Hubicki et al., 2008).

Spectrophotometric Investigation : Research on palladium(II) chloride complexation, including palladium ammine chloride, has been conducted to understand its stability and nature of palladium-chloride interactions. This is crucial for theoretical and practical chemistry applications (Boily & Seward, 2005).

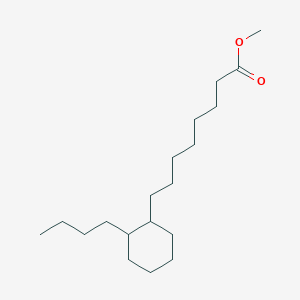

Nanocatalyst Synthesis : Gardenia jasminoides Ellis has been used to bioreduce palladium chloride, demonstrating the role of antioxidants in synthesizing palladium nanoparticles. This holds promise for industrial nanocatalyst development (Jia et al., 2009).

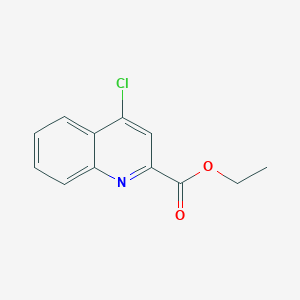

Catalytic Reactions in Organic Chemistry : Palladium on charcoal has been utilized as an efficient catalyst for Sonogashira coupling of aryl chlorides, a reaction fundamental in organic synthesis (Komáromi & Novák, 2008).

Gasoline Synthesis : Palladium ammine complex has been explored in the context of zeolite-loaded catalysts for gasoline synthesis from syngas via dimethyl ether. This research highlights the use of palladium complexes in fuel production processes (Kolesnichenko et al., 2007).

Electrochemical Behavior Studies : The electrochemical behavior of palladium(II) chloride, including in ammine form, has been investigated to understand its properties in electrochemical processes (Jayakumar et al., 2007).

Mécanisme D'action

The mechanism of action of palladium ammine chloride involves the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides with primary and secondary aliphatic and aromatic amines . This transformation is successful due to the use of a palladium/Xantphos catalyst system in the presence of cesium chloride (CsCl) as an additive .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

azanide;dichloropalladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2N.Pd/h2*1H;2*1H2;/q;;2*-1;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJSDKPSYUPPGU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pd]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4N2Pd-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium ammine chloride | |

CAS RN |

15684-18-1, 14323-43-4 |

Source

|

| Record name | Palladium, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palladium ammine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.